1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate
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Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate is a complex organic compound with a unique structure that includes both thieno and thiopyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate typically involves the reaction of thieno[2,3-b]thiopyran derivatives with methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Properties
Molecular Formula |
C15H14O5S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C15H14O5S2/c1-19-11-4-2-3-10(9-11)14(16)20-13-5-7-21-15-12(13)6-8-22(15,17)18/h2-5,7,9,13H,6,8H2,1H3 |
InChI Key |
XKKJWDFMZRIPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
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